molecular formula C25H25N3O3S B2752594 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 899742-49-5

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2752594
M. Wt: 447.55
InChI Key: NZOSRHKOVKFZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple fused rings and functional groups. The benzofuro[3,2-d]pyrimidine core would likely contribute significant aromatic character to the molecule, while the thioacetamide moiety could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzofuro[3,2-d]pyrimidine core might be expected to exhibit the typical reactivity of aromatic systems, while the thioacetamide moiety could potentially undergo reactions involving the sulfur atom or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the thioacetamide moiety could potentially influence the compound’s solubility, while the aromatic character of the benzofuro[3,2-d]pyrimidine core might affect its stability and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Antimicrobial Activity : A study explores the synthesis of new heterocycles incorporating the antipyrine moiety, which are then evaluated for antimicrobial properties. Although not directly matching your query, this research highlights the potential of structurally complex heterocycles in developing new antimicrobial agents. The synthesized compounds demonstrated varied levels of antimicrobial effectiveness, showcasing the importance of structural diversity in drug discovery efforts (Bondock et al., 2008).

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, structure, reactivity, and potential biological activity. Such research could provide valuable insights into the properties of this compound and its potential applications .

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-11-16(2)13-17(12-15)26-21(29)14-32-25-27-22-19-9-5-6-10-20(19)31-23(22)24(30)28(25)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOSRHKOVKFZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

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